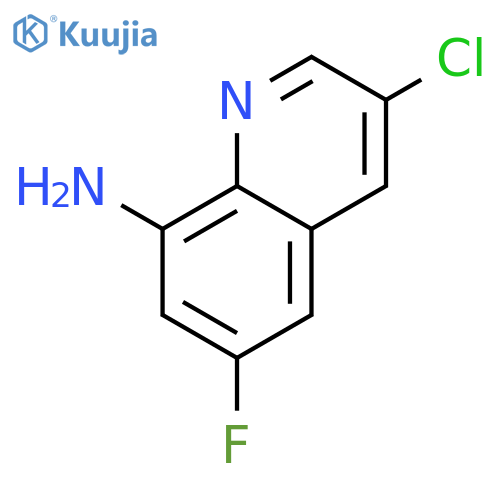Cas no 515170-52-2 (3-Chloro-6-fluoroquinolin-8-amine)

515170-52-2 structure
商品名:3-Chloro-6-fluoroquinolin-8-amine
3-Chloro-6-fluoroquinolin-8-amine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-fluoroquinolin-8-amine
- 3-Chloro-6-fluoro-8-quinolinamine
- SCHEMBL10321327
- 515170-52-2
- 8-Quinolinamine, 3-chloro-6-fluoro-
- ZB0141
- SB68450
- DB-304592
- 8-amino-3-chloro-6-fluoroquinoline
-
- MDL: MFCD20719627
- インチ: InChI=1S/C9H6ClFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
- InChIKey: JFMBRXIZJZVGDG-UHFFFAOYSA-N
- ほほえんだ: C1=C2C=C(C=C(C2=NC=C1Cl)N)F
計算された属性
- せいみつぶんしりょう: 196.0203541g/mol
- どういたいしつりょう: 196.0203541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Chloro-6-fluoroquinolin-8-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143876-1g |
3-chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$1018 | 2021-08-05 | |
| Alichem | A189007549-1g |
3-Chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$936.25 | 2023-09-01 | |
| Chemenu | CM143876-1g |
3-chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737157-1g |
3-Chloro-6-fluoroquinolin-8-amine |
515170-52-2 | 98% | 1g |
¥7962.00 | 2024-05-10 |
3-Chloro-6-fluoroquinolin-8-amine 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
515170-52-2 (3-Chloro-6-fluoroquinolin-8-amine) 関連製品
- 124-83-4((1R,3S)-Camphoric Acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 42464-96-0(NNMTi)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
